BQZ-485

GDI2 inhibition Binding affinity Target engagement

Researchers seeking a validated GDI2 inhibitor for paraptosis studies face limited supply of tool compounds with confirmed target engagement. BQZ-485 is the first-in-class benzo[a]quinolizidine-based GDI2 inhibitor, validated via ABPP, CETSA, and mutant studies. - Disrupts GDI2-Rab1A complex via Tyr245 interaction, inducing paraptosis at 1-2 μM - Includes biotinylated ABPP probe data for target engagement verification - Enables SAR derivatization; scaffold for potent follow-ons (GDI2-IN-1, PROTAC 21) - Available as ≥98% purity solid; shipped under cold chain or ambient stability

Molecular Formula C32H39NO3
Molecular Weight 485.7 g/mol
Cat. No. B12369624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQZ-485
Molecular FormulaC32H39NO3
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)O
InChIInChI=1S/C32H39NO3/c1-20-8-21(2)11-25(10-20)18-35-31-15-27-6-7-33-24(5)14-28(34)16-30(33)29(27)17-32(31)36-19-26-12-22(3)9-23(4)13-26/h8-13,15,17,24,28,30,34H,6-7,14,16,18-19H2,1-5H3/t24-,28-,30+/m0/s1
InChIKeyZVIZZPZIASTBPC-QGUTYXHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BQZ-485 GDI2 Inhibitor Tool Compound


BQZ-485 (CAS: 1906915-49-8) is a benzo[a]quinolizidine-based small molecule identified as a potent inhibitor of GDP-dissociation inhibitor beta (GDI2) [1]. It functions by interacting with the Tyr245 residue within the Rab-binding platform (RBP) domain of GDI2 [2]. This interaction disrupts the intrinsic GDI2-Rab1A complex, thereby abolishing anterograde vesicular transport from the endoplasmic reticulum (ER) to the Golgi apparatus and initiating paraptosis, a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization derived from dilated ER [3].

BQZ-485 Irreplaceability


Substituting BQZ-485 with other GDI2 inhibitors or general apoptosis inducers is scientifically invalid due to fundamental differences in target engagement mechanism, cellular phenotype, and validated application. BQZ-485 is a first-in-class tool compound whose mechanism has been comprehensively validated through activity-based protein profiling (ABPP), cellular thermal shift assays (CETSA), and mutant studies, confirming that its activity is strictly dependent on the Tyr245 residue of GDI2 to induce paraptosis, not apoptosis [1]. More potent follow-on compounds, such as GDI2-IN-1 (compound (+)-37) and PROTAC GDI2 Degrader-1 (compound 21), were derived from the BQZ-485 scaffold but possess different potencies, mechanisms of action (inhibition vs. degradation), and in vivo profiles, rendering them unsuitable for the target identification and pathway validation studies for which BQZ-485 is specifically utilized [2].

BQZ-485 Head-to-Head Comparison to Analogs


Binding Affinity and Cellular Target Engagement

BQZ-485 exhibits a dissociation constant (KD) of 46 μM for GDI2, as determined by biolayer interferometry (BLI) [1]. While this binding affinity is moderate, it is comparable to the native interaction between GDI2 and its endogenous partner, Rab proteins, and is sufficient for target engagement as confirmed by cellular thermal shift assay (CETSA) in the low micromolar range [1]. In contrast, the optimized follow-on compound GDI2-IN-1 (compound (+)-37) demonstrates a significantly improved KD of 36 μM and an IC50 of 2.87 μM . This quantitative difference underscores BQZ-485's role as a tool compound for initial target identification and mechanistic studies, rather than a lead candidate for in vivo efficacy.

GDI2 inhibition Binding affinity Target engagement Paraptosis

Tyr245-Dependent Paraptosis Validation

The paraptotic activity of BQZ-485 is strictly dependent on its interaction with the Tyr245 residue of GDI2. In PC-3 cells expressing the GDI2Y245A mutant, treatment with BQZ-485 (2 μM, 48 h) failed to induce cytoplasmic vacuolization and did not reduce cell viability, whereas cells expressing wild-type GDI2 showed significant vacuolization and decreased viability under the same conditions [1]. This mutant-based validation provides a high-confidence on-target effect that is not replicated by apoptosis-targeting compounds. For comparison, more potent GDI2 inhibitors like GDI2-IN-1 or degraders like compound 21 lack published, detailed mutant validation data confirming this specific residue-level mechanism.

Paraptosis Target validation GDI2 Mutant analysis

In Vivo Efficacy: Tool vs. Lead Compounds

BQZ-485 itself is not reported to exhibit significant in vivo antitumor activity in the primary reference. Instead, the study leverages the engagement of BQZ-485 with GDI2 to develop optimized inhibitors and degraders. The follow-on compounds, inhibitor (+)-37 and degrader 21, demonstrated excellent in vivo antitumor activity in two GDI2-overexpressing pancreatic xenograft models, including an AsPc-1 solid tumor model and a transplanted human PDAC tumor model [1]. This is a critical differentiator: BQZ-485 serves as a scaffold for chemical biology and target validation, while its analogs are intended for in vivo efficacy studies.

In vivo efficacy Xenograft model Pancreatic cancer GDI2

Purity and Quality Control Standards

For reproducible research, the purity of BQZ-485 is critical. Commercial suppliers specify a standard purity of ≥98% as determined by HPLC . Batch-specific quality control data, including NMR, HPLC, and GC reports, are available from reputable vendors to ensure lot-to-lot consistency . In contrast, many newly synthesized analogs may not have established commercial purity standards or batch analysis documentation, which can introduce variability in experimental outcomes. This level of quality assurance is essential for studies where precise dosing and minimal off-target effects from impurities are required.

Purity Quality control Reproducibility Procurement

BQZ-485 Optimal Use Cases


GDI2 Target Identification and Validation

BQZ-485 is the preferred tool for identifying and validating GDI2 as a molecular target in paraptosis research. Its validated interaction with Tyr245 and the availability of a biotinylated activity-based protein profiling (ABPP) probe enable precise target engagement studies and proteomic profiling [1]. Researchers can use BQZ-485 to confirm GDI2 dependency in novel cell lines or disease models by utilizing GDI2Y245A mutant controls, leveraging the published data that shows complete loss of paraptotic phenotype in mutant cells [2].

ER-to-Golgi Transport Disruption Studies

For investigations into the disruption of anterograde vesicular transport from the ER to the Golgi, BQZ-485 provides a specific chemical probe. Its established mechanism—disrupting the GDI2-Rab1A interaction—leads to ER dilation and fusion, ER stress, and the unfolded protein response, as documented by TEM and immunofluorescence assays [1]. This makes BQZ-485 an ideal reagent for studying the cellular consequences of impaired Rab1A-mediated trafficking, distinct from general ER stress inducers.

Scaffold for GDI2 Inhibitor Optimization

BQZ-485 serves as a foundational scaffold for medicinal chemistry efforts aimed at developing more potent GDI2 inhibitors or selective degraders. The primary literature demonstrates successful derivatization of the benzo[a]quinolizidine core to generate compounds like GDI2-IN-1 (IC50 = 2.87 μM) and PROTAC degrader 21, both of which show in vivo efficacy [1]. Procurement of BQZ-485 enables SAR studies and the creation of focused libraries for hit-to-lead optimization.

Positive Control for Paraptosis Screening

Given its well-characterized ability to induce cytoplasmic vacuolization at 1-2 μM concentrations within 8-48 hours in PC-3 cells [1], BQZ-485 is an excellent positive control compound for high-content screening assays designed to identify novel paraptosis inducers. Its reproducible and visually distinct phenotype, validated by TEM and phase-contrast microscopy, allows for robust assay development and validation, especially when screening compound libraries for similar paraptotic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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